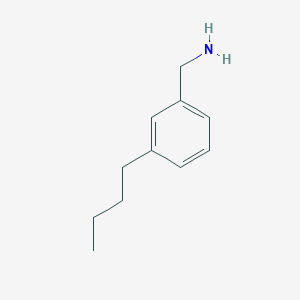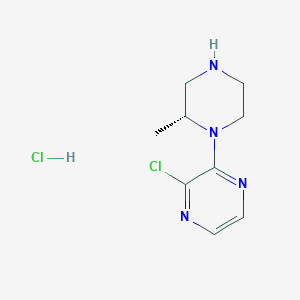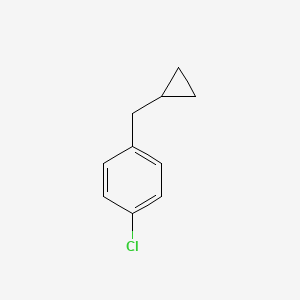
1-(6-Bromohexyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromohexyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromohexyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole ring and the bromohexyl group imparts unique chemical properties to the molecule, making it a versatile building block for further chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)-1,2,4-triazole can be synthesized through a multi-step process involving the following key steps:
Formation of 1,2,4-triazole: The triazole ring can be synthesized via the cyclization of appropriate precursors such as hydrazine and formamide under acidic conditions.
Introduction of the Bromohexyl Group: The bromohexyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 1,2,4-triazole with 6-bromohexyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromohexyl)-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like sodium azide or primary amines, with reactions carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azidohexyl triazoles or aminohexyl triazoles.
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Applications De Recherche Scientifique
1-(6-Bromohexyl)-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Bromohexyl)-1,2,4-triazole depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
Protein-Ligand Interactions: The triazole ring can form hydrogen bonds or π-π interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(6-Chlorohexyl)-1,2,4-triazole: Similar structure but with a chloro group instead of a bromo group.
1-(6-Iodohexyl)-1,2,4-triazole: Similar structure but with an iodo group instead of a bromo group.
1-(6-Aminohexyl)-1,2,4-triazole: Similar structure but with an amino group instead of a bromo group.
Uniqueness: 1-(6-Bromohexyl)-1,2,4-triazole is unique due to the presence of the bromo group, which is a good leaving group in nucleophilic substitution reactions. This makes the compound highly reactive and versatile for further chemical modifications.
Propriétés
Formule moléculaire |
C8H14BrN3 |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
1-(6-bromohexyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6H2 |
Clé InChI |
CEBTWXLTEBLRJK-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)




![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)



